molecular formula C9H12ClNO B3053628 4-Chloro-2-[(dimethylamino)methyl]phenol CAS No. 54828-00-1

4-Chloro-2-[(dimethylamino)methyl]phenol

Cat. No. B3053628
Key on ui cas rn: 54828-00-1
M. Wt: 185.65 g/mol
InChI Key: WPEGHIRPYPPYDO-UHFFFAOYSA-N
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Patent
US05736568

Procedure details

A solution of 4-chlorophenol (25.72 g), N,N,N',N'-tetramethyldiaminomethane (27.2 ml) and 1,4-dioxane (250 ml) was heated on a steam bath for 16 hours. The mixture was evaporated to dryness and the residue was dissolved in 2M hydrochloric acid, washed with dichloromethane, basified with concentrated sodium hydroxide solution and extracted with dichloromethane to give an oil which was distilled to give 4-chloro-2-(dimethylaminomethyl)phenol, b.p. 90°-97° C. at 0.26 mbar.
Quantity
25.72 g
Type
reactant
Reaction Step One
Quantity
27.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][N:10]([CH2:12]N(C)C)[CH3:11]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][N:10]([CH3:12])[CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
25.72 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
27.2 mL
Type
reactant
Smiles
CN(C)CN(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 2M hydrochloric acid
WASH
Type
WASH
Details
washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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